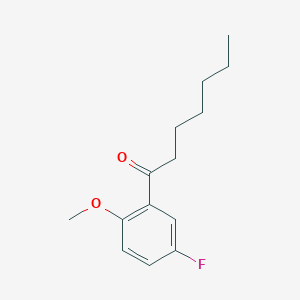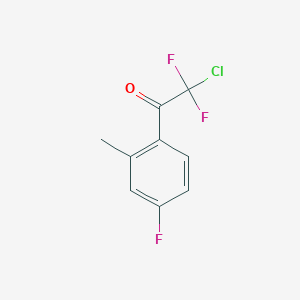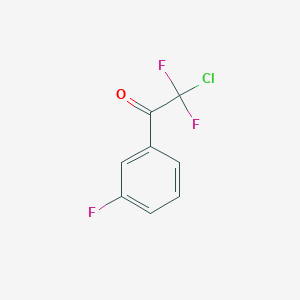
2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone is a fluorinated aromatic ketone with potential applications in various fields of chemistry, biology, medicine, and industry. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Friedel-Crafts Acylation: This method involves the acylation of 3-fluoro-5-methylbenzene with 2,2-difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of 3-fluoro-5-methylphenylboronic acid with 2,2-difluoroacetyl chloride using a palladium catalyst.
Industrial Production Methods: Industrial production of 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) and bromine (Br2) are used for electrophilic substitution, while nucleophilic substitution can be achieved using various nucleophiles.
Major Products Formed:
Oxidation: 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanoic acid.
Reduction: 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new pharmaceuticals with improved metabolic stability.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
作用机制
The mechanism by which 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, leading to more effective therapeutic outcomes.
相似化合物的比较
2,2-Difluoro-1-(4-fluorophenyl)ethanone
2,2-Difluoro-1-(3-methylphenyl)ethanone
2,2-Difluoro-1-(2-fluorophenyl)ethanone
Uniqueness: 2,2-Difluoro-1-(3-fluoro-5-methylphenyl)ethanone is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of both fluorine and methyl groups at specific positions enhances its stability and potential for diverse applications.
属性
IUPAC Name |
2,2-difluoro-1-(3-fluoro-5-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-5-2-6(4-7(10)3-5)8(13)9(11)12/h2-4,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRLIVMXXFOZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














